Cas no 1564152-74-4 (2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide)
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-BROMO-N'-HYDROXY-4-METHYLBENZENE-1-CARBOXIMIDAMIDE
- AKOS020774430
- 1564152-74-4
- EN300-1292018
- 2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide
- Benzenecarboximidamide, 2-bromo-N-hydroxy-4-methyl-
-
- Inchi: 1S/C8H9BrN2O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
- InChI Key: LHDRRSBFVVQULG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=CC=1/C(=N/O)/N
Computed Properties
- Exact Mass: 227.98983g/mol
- Monoisotopic Mass: 227.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.59±0.1 g/cm3(Predicted)
- Boiling Point: 317.2±52.0 °C(Predicted)
- pka: 6.65±0.69(Predicted)
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292018-50mg |
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide |
1564152-74-4 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1292018-100mg |
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1564152-74-4 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1292018-250mg |
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide |
1564152-74-4 | 250mg |
$513.0 | 2023-09-30 | ||
| Enamine | EN300-1292018-500mg |
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide |
1564152-74-4 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1292018-1000mg |
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide |
1564152-74-4 | 1000mg |
$557.0 | 2023-09-30 | ||
| Enamine | EN300-1292018-2500mg |
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide |
1564152-74-4 | 2500mg |
$1089.0 | 2023-09-30 | ||
| Enamine | EN300-1292018-5000mg |
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide |
1564152-74-4 | 5000mg |
$1614.0 | 2023-09-30 | ||
| Enamine | EN300-1292018-10000mg |
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide |
1564152-74-4 | 10000mg |
$2393.0 | 2023-09-30 | ||
| Enamine | EN300-1292018-1.0g |
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide |
1564152-74-4 | 1g |
$0.0 | 2023-06-06 | ||
| Ambeed | A1034359-1g |
(Z)-2-bromo-n'-hydroxy-4-methylbenzene-1-carboximidamide |
1564152-74-4 | 95% | 1g |
$541.0 | 2024-04-23 |
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide Suppliers
2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Additional information on 2-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide
2-Bromo-N'-Hydroxy-4-Methylbenzene-1-Carboximidamide (CAS No. 1564152-74-4): A Comprehensive Overview
2-Bromo-N'-Hydroxy-4-Methylbenzene-1-Carboximidamide (CAS No. 1564152-74-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Bromomethylbenzene Carboximidamide, is characterized by its unique structural features and potential biological activities. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, and recent applications in drug discovery and development.
Chemical Properties
2-Bromo-N'-Hydroxy-4-Methylbenzene-1-Carboximidamide is a brominated derivative of a benzene carboximidamide. Its molecular formula is C9H9BrN3O, and it has a molecular weight of 239.09 g/mol. The compound exhibits a white crystalline solid form at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of the bromine atom and the hydroxyl group imparts unique reactivity and stability to the molecule, making it an attractive candidate for various chemical transformations.
Synthesis Methods
The synthesis of 2-Bromo-N'-Hydroxy-4-Methylbenzene-1-Carboximidamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-bromo-4-methylbenzoic acid with hydroxylamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield. Another approach involves the condensation of 2-bromo-4-methylbenzonitrile with hydroxylamine hydrochloride in an acidic medium, followed by hydrolysis to form the carboximidamide.
Biological Activities
2-Bromo-N'-Hydroxy-4-Methylbenzene-1-Carboximidamide has been studied for its potential biological activities, particularly in the context of drug discovery. Recent research has shown that this compound exhibits significant anti-inflammatory properties, making it a promising lead for the development of new therapeutic agents. Studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both in vitro and in vivo models.
In addition to its anti-inflammatory effects, 2-Bromo-N'-Hydroxy-4-Methylbenzene-1-Carboximidamide has also shown potential as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are critical for cell survival and proliferation.
Clinical Applications
The potential clinical applications of 2-Bromo-N'-Hydroxy-4-Methylbenzene-1-Carboximidamide are currently being explored through various preclinical and early-stage clinical trials. Initial results from these studies have been promising, suggesting that this compound could be developed into a novel therapeutic agent for treating inflammatory diseases and certain types of cancer. However, further research is needed to fully understand its safety profile and efficacy in human subjects.
Current Research Trends
The field of medicinal chemistry is continuously evolving, and recent advancements have shed new light on the potential applications of compounds like 2-Bromo-N'-Hydroxy-4-Methylbenzene-1-Carboximidamide. For instance, researchers are investigating the use of this compound as a scaffold for developing more potent and selective inhibitors of specific enzymes involved in disease pathways. Additionally, efforts are underway to optimize its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.
Conclusion
In conclusion, 2-Bromo-N'-Hydroxy-4-Methylbenzene-1-Carboximidamide (CAS No. 1564152-74-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development into therapeutic agents for treating inflammatory diseases and cancer. Ongoing research efforts aim to unlock its full potential and bring it closer to clinical use.
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